MAGE-3 (161-175)

CD4+ T-cell epitope EC50 IFN-γ release

MAGE-3 (161-175), sequence EVDPIGHLYIFATCLGLS, is a 15-mer synthetic peptide derived from the MAGE-A3 cancer-testis antigen. It functions as an HLA-DRβ4*01-restricted CD4+ T-helper epitope formed through the exogenous antigen processing pathway.

Molecular Formula
Molecular Weight
Cat. No. B1575055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (161-175)
SynonymsMelanoma-associated antigen 3 (161-175); MAGE-3 (161-175)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (161-175) Peptide — Procurement-Grade CD4+ T-Helper Epitope for Cancer Immunotherapy Research


MAGE-3 (161-175), sequence EVDPIGHLYIFATCLGLS, is a 15-mer synthetic peptide derived from the MAGE-A3 cancer-testis antigen [1]. It functions as an HLA-DRβ4*01-restricted CD4+ T-helper epitope formed through the exogenous antigen processing pathway [1]. Unlike the more widely studied MAGE-A3 CD8+ epitopes (e.g., 168-176), this peptide is specifically designed to study MHC class II-restricted CD4+ T-cell responses, which play a critical orchestrating role in anti-tumor immunity [1]. MAGE-A3 is expressed in melanoma, lung, head and neck, esophageal, and bladder carcinomas but not in healthy adult tissues except testis and placenta, making its peptide epitopes valuable tools for tumor-specific immunotherapy research [1].

Why MAGE-A3 Peptide Epitopes Cannot Be Interchanged in Immunotherapy Research — The Case of 161-175


MAGE-A3 peptides spanning different regions of the protein exhibit fundamentally divergent immunological properties that preclude simple substitution. MAGE-3 (161-175) is a CD4+ T-cell epitope restricted by the relatively uncommon HLA-DRβ4*01 allele, whereas MAGE-3 (168-176) is a CD8+ T-cell epitope restricted by HLA-A*01:01, and other MAGE-A3 peptides like 111-125 and 191-205 are promiscuous HLA-DR binders recognized by the majority of donors [1][2]. Critically, the antigen processing requirements differ: 161-175 is formed exclusively through the exogenous pathway and is exquisitely sensitive to endosomal protease composition, properties not shared by the immunodominant regions [3]. These biochemical and immunological distinctions mean that substituting one MAGE-A3 peptide for another can yield qualitatively and quantitatively different T-cell responses, confounding experimental interpretation and vaccine design.

MAGE-3 (161-175) — Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


EC50 Potency: MAGE-3(161-175) vs. Overlapping Peptide MAGE-3(156-170) in CD4+ T-Cell IFN-γ Release Assays

In a direct head-to-head comparison, MAGE-3(161-175) demonstrated approximately 9.2-fold greater potency than the overlapping sequence MAGE-3(156-170) for stimulating CD4+ T-cell IFN-γ release. The EC50 for MAGE-3(161-175) was 0.06 μg/mL, whereas MAGE-3(156-170) required 0.55 μg/mL to achieve half-maximal stimulation [1]. Dose-response experiments with truncated peptides further confirmed that the optimal epitope frame is better accommodated within the 161-175 region, with I164 identified as the P1 anchor residue for HLA-DRβ4*01 binding [1].

CD4+ T-cell epitope EC50 IFN-γ release peptide affinity

Differential Natural Processing Status: MAGE-3(161-175) vs. Immunodominant MAGE-A3 CD4+ Epitopes

In a systematic screen of 11 predicted promiscuous MAGE-A3 CD4+ T-cell epitopes, Consogno et al. (2003) reported that four regions — 111-125, 146-160, 191-205, and 281-295 — contained naturally processed epitopes recognized by most donors in association with 3-4 different HLA-DR alleles, covering up to 94% of alleles in whites. By contrast, the promiscuous regions 161-175 and 171-185 contained epitopes that were not naturally processed in vitro [1]. This fundamental processing difference was subsequently corroborated by Marturano et al. (2008), who demonstrated that 161-175 is formed exclusively through the exogenous pathway and not the endogenous pathway, while epitopes such as 111-125 can be processed through multiple routes [2]. Notably, Cesson et al. (2011) later showed that 161-175 can be naturally processed and presented by dendritic cells in the context of head and neck cancer, suggesting context-dependent processing [3].

antigen processing natural epitope MHC class II immunodominance

Ex Vivo Recognition Frequency in Melanoma Patients: MAGE-3(161-175) vs. Other MAGE-A3 CD4+ Epitopes

Marturano et al. (2008) directly compared ex vivo CD4+ T-cell recognition frequencies of seven MAGE-A3 epitopes in 11 advanced melanoma patients. MAGE-A3(111-125), (191-205), and (281-300) were recognized by 7/11 (64%), 6/11 (55%), and 5/11 (45%) of patients, respectively. MAGE-A3(146-160) and (171-185) were recognized in 2/11 (18%) and 1/11 (9%) of cases. Critically, MAGE-A3(161-175) and MAGE-A3(243-258) were not recognized in any patient (0/11, 0%) [1]. This complete absence of ex vivo recognition stands in stark contrast to the immunodominant epitopes and identifies 161-175 as a 'cryptic' or subdominant epitope in the natural anti-tumor response.

ex vivo recognition melanoma patient T-cell response immunodominance

Unique Endosomal Protease Sensitivity Profile: MAGE-3(161-175) vs. MAGE-A3(111-125)

Marturano et al. (2008) used protease inhibitors to dissect the biochemical requirements for epitope formation from MAGE-A3 protein. MAGE-A3(161-175) epitope formation was enhanced by the cysteine/serine protease inhibitor leupeptin but was destroyed by the aspartic protease inhibitor pepstatin, indicating exclusive dependence on leupeptin-sensitive proteases and destruction by pepstatin-sensitive proteases. In direct contrast, MAGE-A3(111-125) formation depended on both leupeptin-sensitive and pepstatin-sensitive proteases, demonstrating a qualitatively different protease requirement [1]. This differential protease sensitivity profile provides a unique biochemical fingerprint for 161-175 among MAGE-A3 CD4+ epitopes.

endosomal proteases leupeptin pepstatin epitope processing

HLA Restriction Element Uniqueness: HLA-DRβ4*01 for MAGE-3(161-175) vs. Common HLA-DR Alleles for Other MAGE-A3 CD4+ Epitopes

MAGE-3(161-175) is restricted by HLA-DRβ4*01, an uncommon MHC class II allele encoded by the DRB4 gene locus that is present only in individuals carrying the HLA-DR4, DR7, or DR9 haplotypes [1]. In contrast, the immunodominant MAGE-A3 CD4+ epitopes (111-125, 146-160, 191-205, 281-295) are promiscuous binders that associate with 3-4 different common HLA-DR alleles, covering up to 94% of the Caucasian population [2]. Other MAGE-A3 class II epitopes are restricted by HLA-DP4 (e.g., 243-258) or HLA-DR1 [3]. This restricted HLA specificity means that 161-175 responses can only be studied in a defined subset of donors, but it also provides a uniquely clean genetic system for studying HLA-DRβ4 biology.

HLA-DRβ4*01 MHC class II restriction HLA allele specificity epitope mapping

MAGE-3 (161-175) — High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Exogenous MHC Class II Antigen Processing Pathway Studies

MAGE-3(161-175) is one of the best-characterized tumor antigen epitopes demonstrated to be formed exclusively through the exogenous pathway and not the endogenous pathway [1]. Its 9.2-fold greater potency (EC50 0.06 μg/mL) compared to the overlapping 156-170 sequence [1] makes it the preferred reagent for studies dissecting the exogenous MHC class II processing machinery. The unique protease sensitivity profile — enhanced by leupeptin, destroyed by pepstatin [2] — provides a built-in biochemical control for verifying pathway integrity. This compound is ideal for laboratories investigating cross-presentation, dendritic cell antigen processing, or the role of specific cathepsins in MHC class II epitope generation.

HLA-DRβ4*01 Genetic Restriction and Population-Specific Immunotherapy Research

As one of very few validated HLA-DRβ4*01-restricted tumor epitopes, MAGE-3(161-175) serves as an essential tool for studying CD4+ T-cell responses in the subset of individuals carrying HLA-DR4, DR7, or DR9 haplotypes [1]. Unlike promiscuous MAGE-A3 epitopes that bind 3-4 common HLA-DR alleles and confound allele-specific analysis [3], 161-175 provides a genetically clean system for isolating HLA-DRβ4*01-dependent T-cell responses. This is particularly valuable for population-specific vaccine design where allele-restricted epitopes must be matched to patient HLA types.

De Novo Vaccine-Induced Response Monitoring with Zero Background

The complete absence of spontaneous ex vivo CD4+ T-cell recognition of MAGE-3(161-175) in melanoma patients (0/11 patients, 0%) [2] makes this peptide uniquely suited as a clean baseline reagent for measuring de novo vaccine-induced T-cell responses. In contrast, immunodominant epitopes such as 111-125 show pre-existing responses in 64% of patients [2], complicating the attribution of post-vaccination responses to the intervention. Researchers developing MAGE-A3-targeted vaccines can use 161-175 to establish unambiguous causality between vaccination and CD4+ T-cell induction.

Negative Control Epitope in Multi-Peptide Immunomonitoring Panels

In multi-epitope T-cell monitoring panels where MAGE-A3(111-125), (191-205), (281-300), and (146-160) serve as positive readouts with recognition frequencies ranging from 18-64% [2], MAGE-3(161-175) at 0% recognition provides a valuable intra-antigen negative control. This allows researchers to distinguish genuine, epitope-specific T-cell responses from background or non-specific activation, a quality-control feature not available when using peptides from unrelated antigens as controls.

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